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Compound of Interest

Compound Name: 5-Methyl-2-O-methyl-uridine

Cat. No.: B12951667

Get Quote

Executive Summary
The incorporation of 2'-O-methyl-5-methyluridine (m5Um)—often referred to as 2'-OMe-T in the

context of DNA/RNA chimeras—presents a unique kinetic challenge. Unlike standard DNA

phosphoramidites, m5Um suffers from significant steric hindrance at the phosphorus center

due to the bulky methoxy group at the 2'-position. Furthermore, the hydrophobic 5-methyl

group on the nucleobase can induce hydrophobic aggregation in growing oligonucleotide

chains, further reducing coupling efficiency.[1]

This guide provides a self-validating protocol to overcome these barriers, ensuring stepwise

yields >98% even in difficult sequence contexts.

Part 1: The Mechanistic Barrier (The "Why")
To solve low coupling efficiency, one must understand the molecular geometry inhibiting the

reaction. In a standard coupling event, the 5'-hydroxyl of the support-bound oligo attacks the

activated phosphoramidite.[2][3][4]

In m5Um, the 2'-O-methyl group creates a "steric wall" directly adjacent to the 3'-

phosphoramidite center. This prevents the bulky tetrazolide intermediate from easily accessing
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the reactive site. Standard activators (like 1H-Tetrazole) are often too slow to drive this reaction

to completion before competing side reactions (like moisture scavenging) occur.

Visualization: The Steric Conflict & Solution Pathway
The following diagram illustrates the kinetic bottleneck and the requisite chemical intervention.
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Figure 1: Mechanism of steric hindrance during m5Um coupling. The 2'-OMe group physically

impedes the nucleophilic attack, requiring stronger activators (ETT) and extended contact time

to overcome the energy barrier.

Part 2: Optimized Coupling Protocol (The "How")
Do not use standard DNA protocols for m5Um. The following parameters are non-negotiable for

high-fidelity synthesis.

Reagent Stoichiometry & Preparation
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Parameter Standard DNA Required for m5Um Scientific Rationale

Amidite Concentration 0.05 M 0.10 M - 0.15 M

Higher concentration

drives second-order

reaction kinetics,

compensating for the

steric barrier [1].

Diluent Acetonitrile (ACN) Anhydrous ACN

2'-OMe chemistry is

hypersensitive to

water. Water content

must be <30 ppm.

Activator 1H-Tetrazole ETT (0.25 M) or BTT

5-Ethylthio-1H-

tetrazole (ETT) is

more acidic (pKa

~4.3) than tetrazole

(pKa ~4.8),

accelerating the

activation of the

hindered P(III) center

[2].

Dissolution Time Instant Allow 5-10 mins

Ensure complete

solvation. The 5-

methyl group

increases

hydrophobicity;

incomplete dissolution

causes nozzle

clogging.

The Coupling Cycle
Target Stepwise Yield: >98.5%

Delivery: Deliver 1.5x to 2.0x volume of phosphoramidite compared to standard bases.

Contact Time:
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Standard: 6 minutes (360 seconds).[5]

Difficult Sequences (G-rich): 10 minutes (600 seconds).

Note: Do not exceed 15 minutes, as this increases the risk of depurination or non-specific

side reactions.[1]

Capping: Use standard Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole).[6]

Aggressive capping is crucial to permanently block any unreacted 5'-OH groups, preventing

"n-1" deletion mutants which are impossible to separate from the full-length product.

Part 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow when you encounter synthesis failures involving m5Um.
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Issue: Low Yield / Deletions
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Figure 2: Troubleshooting logic for m5Um synthesis failures. Identifies root causes based on

trityl monitoring patterns.

Frequently Asked Questions
Q: I am using 1H-Tetrazole because ETT is unavailable. Can I still synthesize m5Um? A: Yes,

but you must compromise on time. If you are forced to use 1H-Tetrazole, you must double-

couple.[1]
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Protocol: Deliver Amidite+Tetrazole

Wait 10 mins

Wash

Deliver Amidite+Tetrazole

Wait 10 mins.

Why: Tetrazole is less acidic and less nucleophilic.[7] The kinetic barrier of the 2'-OMe group

makes a single tetrazole coupling inefficient (often <90%). Double coupling mechanically

forces the yield up, though it consumes twice the reagent.

Q: My oligo is failing quality control (MS) with "n-1" peaks, but trityl yields looked fine. A: This is

a classic "Steric Deception." The trityl cation monitors the total dimethoxytrityl released. If your

m5Um coupling was slow, moisture in the system might have hydrolyzed the amidite, or the

coupling simply didn't finish.

The Fix: The "n-1" peak indicates the m5Um was skipped. This confirms the coupling time

was too short. Increase coupling time to 600 seconds and ensure your capping reagents are

fresh. Efficient capping ensures that any failure sequence is terminated immediately, making

purification easier [3].[1]

Q: Does the 5-methyl group on the Uracil affect solubility? A: Yes. m5Um is significantly more

hydrophobic than standard Uridine (rU). In long oligonucleotides (>40 mer) containing multiple

m5Um insertions, the growing chain can fold back on itself (hydrophobic collapse).

The Fix: If synthesis fails late in the chain, switch to DCI (4,5-Dicyanoimidazole) as the

activator. DCI is a "chaotropic" activator that helps disrupt secondary structures and

aggregation on the solid support [4].

Q: Can I use standard AMA deprotection? A: Yes. m5Um is stable in Ammonium

Hydroxide/Methylamine (AMA). You can deprotect at 65°C for 10 minutes. Unlike DNA bases

like dC-bz, m5Um does not require specialized acetyl protection and is compatible with

standard fast deprotection protocols [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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